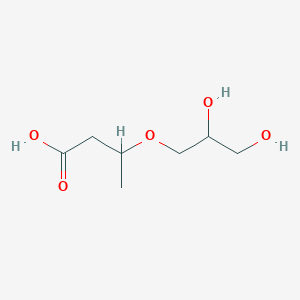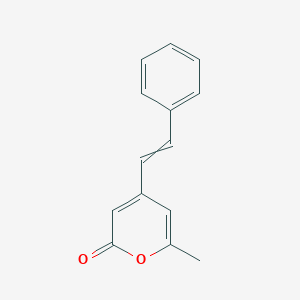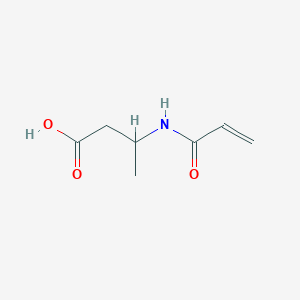![molecular formula C19H26O7 B12576887 Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester CAS No. 197589-71-2](/img/structure/B12576887.png)
Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is a chemical compound with the molecular formula C₁₉H₂₆O₇. It is known for its unique structure, which includes a butanoic acid backbone with two diethyl ester groups and a phenylene bis(oxy) linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester typically involves the esterification of butanoic acid derivatives with diethyl esters. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylene bis(oxy) linkage allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its reactive ester groups.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanoic acid derivatives, which can then participate in metabolic pathways. The phenylene bis(oxy) linkage allows for interactions with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester include:
- Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-, methyl ester
- 3,3’-[(2-formyl-1,3-phenylene)bis(oxy)]bisbutanoic acid These compounds share similar structural features but differ in their ester groups and substitution patterns. The uniqueness of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester lies in its specific esterification and phenylene bis(oxy) linkage, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
197589-71-2 |
|---|---|
Molekularformel |
C19H26O7 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
ethyl 4-[3-(4-ethoxy-4-oxobutoxy)-2-formylphenoxy]butanoate |
InChI |
InChI=1S/C19H26O7/c1-3-23-18(21)10-6-12-25-16-8-5-9-17(15(16)14-20)26-13-7-11-19(22)24-4-2/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
PRVBFBNXGMMPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C(=CC=C1)OCCCC(=O)OCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)


